1-[1-(7-Chloro-3-ethyl-4-oxo-2-quinazolinyl)propyl]-3-(3-chlorophenyl)-1-propylurea
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Overview
Description
Preparation Methods
The synthesis of 2,2’-Diaminodiphenyl Sulfide typically involves the reduction of 2-nitrodiphenyl sulfide. One common method uses hydrogen as a reducing agent in the presence of an organic solvent and a sulfide poisoning-resistant catalyst. The reaction is carried out at normal temperature under pressure conditions ranging from ordinary pressure to 1 MPa for 2 to 4 hours. After the reaction, the products are filtered, and the filtrate is subjected to reduced pressure distillation to remove the organic solvent, yielding 2,2’-Diaminodiphenyl Sulfide .
Chemical Reactions Analysis
2,2’-Diaminodiphenyl Sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen, metal catalysts, and organic solvents. For example, the reduction of 2-nitrodiphenyl sulfide to 2,2’-Diaminodiphenyl Sulfide can be achieved using hydrogen and a nickel catalyst. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2’-Diaminodiphenyl Sulfide is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. It has been studied for its potential as a noncarcinogenic replacement for certain resin hardeners. Additionally, it is used in the manufacturing of self-healing polyimide-urea copolymers, which have good electric insulation and heat resistance properties .
Mechanism of Action
The mechanism of action of 2,2’-Diaminodiphenyl Sulfide involves its interaction with molecular targets and pathways in various applications. For instance, in the context of resin hardeners, it acts as a cross-linking agent, enhancing the mechanical properties of the resin. The specific molecular targets and pathways depend on the application and the chemical environment in which the compound is used .
Comparison with Similar Compounds
2,2’-Diaminodiphenyl Sulfide can be compared with other similar compounds, such as 2,2’-Diaminodiphenyl Disulfide, 4,4’-Diaminodiphenyl Sulfide, and 2-Aminophenyl Disulfide. These compounds share similar structural features but differ in their chemical properties and applications. For example, 4,4’-Diaminodiphenyl Sulfide is used in different industrial applications due to its distinct chemical reactivity and stability .
Conclusion
2,2’-Diaminodiphenyl Sulfide is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Its unique chemical properties and reactivity make it a valuable intermediate in various industrial processes. Continued research into its synthesis, reactions, and applications will further enhance its utility in scientific and industrial fields.
Properties
Molecular Formula |
C23H26Cl2N4O2 |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
1-[1-(7-chloro-3-ethyl-4-oxoquinazolin-2-yl)propyl]-3-(3-chlorophenyl)-1-propylurea |
InChI |
InChI=1S/C23H26Cl2N4O2/c1-4-12-29(23(31)26-17-9-7-8-15(24)13-17)20(5-2)21-27-19-14-16(25)10-11-18(19)22(30)28(21)6-3/h7-11,13-14,20H,4-6,12H2,1-3H3,(H,26,31) |
InChI Key |
FYNTWOYQGCUHQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(CC)C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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